
5,5'-(Perfluoropropane-2,2-diyl)bis(benzene-1,3-diol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(Perfluoropropane-2,2-diyl)bis(benzene-1,3-diol): is a fluorinated aromatic compound characterized by the presence of two benzene-1,3-diol groups connected via a perfluoropropane-2,2-diyl bridge. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Perfluoropropane-2,2-diyl)bis(benzene-1,3-diol) typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 4,4’-(hexafluoroisopropylidene)diphenol with perfluoropyridine in the presence of a base such as cesium carbonate in acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl groups in the benzene-1,3-diol moieties can undergo oxidation to form quinones.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Reduction: The compound can be reduced under specific conditions to modify the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Reduction: Reduced forms of the original compound with modified hydroxyl groups.
Applications De Recherche Scientifique
Chemistry: 5,5’-(Perfluoropropane-2,2-diyl)bis(benzene-1,3-diol) is used as a building block in the synthesis of advanced materials, including polymers and resins with enhanced thermal and chemical stability .
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of biosensors and diagnostic tools.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of high-performance coatings, adhesives, and sealants, benefiting from its resistance to harsh chemical environments .
Mécanisme D'action
The mechanism of action of 5,5’-(Perfluoropropane-2,2-diyl)bis(benzene-1,3-diol) involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The hydroxyl groups can form hydrogen bonds with various substrates, while the aromatic rings can engage in π-π stacking interactions, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
- 4,4’-(Hexafluoroisopropylidene)diphenol
- Bisphenol AF dianhydride
- 6,6’-(Perfluoropropane-2,2-diyl)bis(2,3-dihydrophthalazine-1,4-dione)
Comparison: 5,5’-(Perfluoropropane-2,2-diyl)bis(benzene-1,3-diol) is unique due to its specific combination of perfluoropropane and benzene-1,3-diol moieties, which impart distinct properties such as enhanced thermal stability and resistance to oxidation compared to other similar compounds .
Propriétés
Formule moléculaire |
C15H10F6O4 |
|---|---|
Poids moléculaire |
368.23 g/mol |
Nom IUPAC |
5-[2-(3,5-dihydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C15H10F6O4/c16-14(17,18)13(15(19,20)21,7-1-9(22)5-10(23)2-7)8-3-11(24)6-12(25)4-8/h1-6,22-25H |
Clé InChI |
CENGQEBOUZRFIY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1O)O)C(C2=CC(=CC(=C2)O)O)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


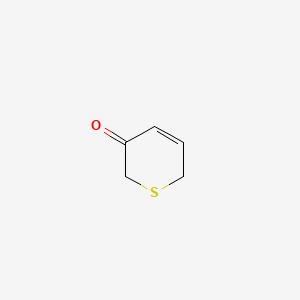
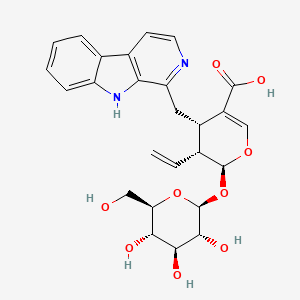
![(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13025303.png)

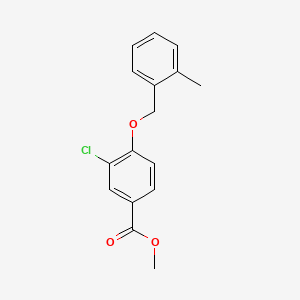


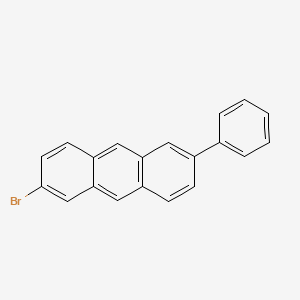
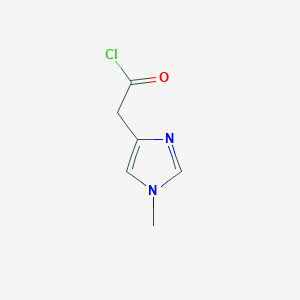
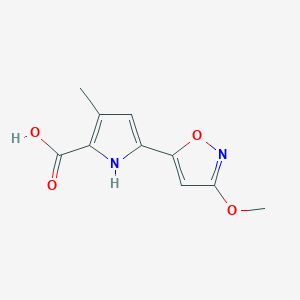

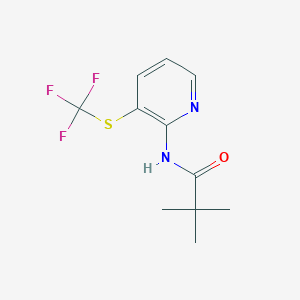

![2-Amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13025383.png)
